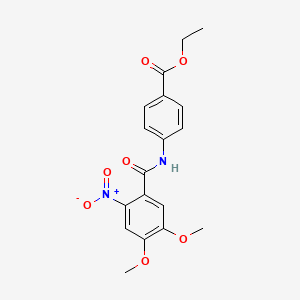

Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

Description

Contextualization within Nitroaromatic and Benzamide (B126) Derivatives Chemistry

The structure of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate contains both a nitroaromatic ring and a benzamide functional group. Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is fundamental to the reactivity of the 4,5-dimethoxy-2-nitrobenzoyl portion of the molecule.

Significance of the Compound as a Molecular Scaffold or Chemical Tool

While specific, widespread applications of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate are not extensively documented in publicly available literature, its structure suggests significant potential as a molecular scaffold or a chemical intermediate. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to a carboxylic acid, providing another point for modification.

This multi-functionality makes it a potentially useful building block in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. The rigid benzanilide (B160483) core provides a defined framework upon which to build more elaborate structures.

Overview of Research Trajectories Related to the Compound's Structural Motifs

Research related to the structural motifs found in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is extensive. The 4,5-dimethoxy-2-nitrobenzyl group, often referred to as the DMNB group, is a well-known photolabile protecting group. This suggests that derivatives of the nitroaromatic portion of the molecule could find applications in photochemistry and controlled-release systems.

Furthermore, benzanilide structures (the core of the benzamide linkage) are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds. Research into benzanilide derivatives has explored their potential as anti-inflammatory, anti-fungal, and anti-cancer agents. The specific substitution pattern of the target compound could modulate these biological activities in unique ways.

The synthesis of related benzamide derivatives often involves the coupling of a substituted benzoyl chloride with an appropriate aminobenzoate. For instance, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate is achieved by reacting 3-chlorobenzoyl chloride with ethyl 4-aminobenzoate (B8803810). A similar approach, using 4,5-dimethoxy-2-nitrobenzoyl chloride and ethyl 4-aminobenzoate, would be the logical synthetic route to Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.

Detailed Research Findings

While direct research on Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is limited in available scientific literature, data on its likely precursors is available.

Table 1: Properties of Precursor Molecules

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Ethyl 4-aminobenzoate | 94-09-7 | C9H11NO2 | 165.19 |

The synthesis of a structurally analogous compound, ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate monohydrate, has been reported through the reaction of 4-nitrobenzoyl chloride and 3,4-diamino benzoate (B1203000). asianpubs.org This supports the proposed synthetic pathway for the title compound.

The chemical properties of the title compound can be inferred from its functional groups. The nitro group makes the adjacent aromatic ring electron-deficient. The amide bond provides rigidity and potential for hydrogen bonding. The ethyl ester offers a site for hydrolysis to a carboxylic acid.

Table 2: Interactive Data on Functional Group Reactivity

| Functional Group | Potential Reaction | Reagents/Conditions | Potential Product Feature |

|---|---|---|---|

| Nitro (-NO2) | Reduction | Sn/HCl, H2/Pd-C | Amino group (-NH2) |

| Ester (-COOEt) | Hydrolysis | NaOH, H2O/H+ | Carboxylic acid (-COOH) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7/c1-4-27-18(22)11-5-7-12(8-6-11)19-17(21)13-9-15(25-2)16(26-3)10-14(13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZWLTLRKMNGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 4,5 Dimethoxy 2 Nitrobenzamido Benzoate

Retrosynthetic Analysis and Key Disconnection Strategies

The primary strategy for the synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate involves a retrosynthetic analysis that disconnects the central amide bond. This C-N bond is the most logical point for disconnection, as its formation is a well-established and reliable transformation in organic synthesis.

This disconnection yields two primary synthons: an acyl cation derived from 4,5-dimethoxy-2-nitrobenzoic acid and an aniline-type nucleophile, which corresponds to ethyl 4-aminobenzoate (B8803810). The synthetic equivalents for these synthons are the carboxylic acid itself (or its activated form) and the stable amine, respectively. Therefore, the synthesis logically breaks down into the preparation of these two precursor molecules followed by their conjugation.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound is contingent upon the efficient preparation of its two constituent precursors: 4,5-dimethoxy-2-nitrobenzoic acid and ethyl 4-aminobenzoate.

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid Derivatives

4,5-Dimethoxy-2-nitrobenzoic acid is a crucial intermediate, and its synthesis can be approached through several routes. One common method involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid). This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity, placing the nitro group ortho to the carboxylic acid and meta to the methoxy (B1213986) groups.

Another documented method starts from 3,4-dimethoxy-6-nitrobenzaldehyde. chemicalbook.comchemicalbook.com The aldehyde is oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents, with one specific method employing sodium chlorite (B76162) in the presence of hydrogen peroxide. chemicalbook.comchemicalbook.com This method has been reported to produce the desired acid in high yield and purity. chemicalbook.com

| Starting Material | Reagents | Yield | Purity |

| 3,4-dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide, Acetic acid | 93% | 99.5% (HPLC) |

| 3,4-dimethoxybenzoic acid | Nitric acid | 77% | Not specified |

This table presents data from documented synthetic methods for 4,5-Dimethoxy-2-nitrobenzoic acid. chemicalbook.comguidechem.com

Synthesis of Ethyl 4-Aminobenzoate Derivatives

Ethyl 4-aminobenzoate, commonly known as benzocaine, is a widely available compound. Its synthesis is typically achieved through one of two primary pathways: the esterification of 4-aminobenzoic acid or the reduction of ethyl 4-nitrobenzoate (B1230335).

The Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst (such as sulfuric acid or hydrochloric acid) is a direct and common method. quora.com The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, the reduction of the nitro group of ethyl 4-nitrobenzoate offers an efficient route. orgsyn.orgorgsyn.org This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like platinum oxide or palladium on carbon. orgsyn.org Another effective method involves the use of indium powder and ammonium (B1175870) chloride in an ethanol-water mixture, which has been shown to produce ethyl 4-aminobenzoate in high yield (90%). orgsyn.org

| Method | Starting Material | Key Reagents | Yield |

| Reduction | Ethyl 4-nitrobenzoate | Indium, Ammonium chloride | 90% |

| Reduction | Ethyl 4-nitrobenzoate | Platinum oxide, H₂ | 91-100% |

| Esterification | 4-Aminobenzoic acid | Ethanol, Acid catalyst | Varies |

This table summarizes common synthetic routes to Ethyl 4-Aminobenzoate. orgsyn.orgorgsyn.org

Amidation Reactions for Conjugate Formation

The final and pivotal step in the synthesis is the formation of the amide bond between the two precursors. This is typically achieved by activating the carboxylic acid group of 4,5-dimethoxy-2-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amino group of ethyl 4-aminobenzoate.

Coupling Reagents and Reaction Conditions

A variety of modern coupling reagents can be employed to facilitate this amide bond formation. researchgate.netscribd.comresearchgate.net These reagents are designed to generate a highly reactive acyl intermediate in situ, which then readily reacts with the amine.

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov These additives act as acyl transfer catalysts and can help to increase reaction rates and suppress side reactions. nih.gov Other effective reagents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

An alternative, more traditional approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). scribd.com The resulting 4,5-dimethoxy-2-nitrobenzoyl chloride can then be reacted with ethyl 4-aminobenzoate, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the HCl byproduct. A similar strategy has been successfully used to synthesize related nitrobenzamido benzoate (B1203000) compounds. asianpubs.org

| Coupling Method | Activating Agent(s) | Additive/Base | Typical Solvent |

| Carbodiimide Coupling | EDC | HOBt, DMAP, DIPEA | DMF, DCM, Acetonitrile (B52724) |

| Uronium Salt Coupling | HATU | DIPEA, Triethylamine | DMF, NMP |

| Acyl Chloride Method | Thionyl Chloride, Oxalyl Chloride | Triethylamine, Pyridine | DCM, THF, Toluene |

This table outlines common conditions for amide bond formation.

Optimization of Reaction Yield and Purity

Optimizing the yield and purity of the final product, Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, involves the careful control of several reaction parameters.

Stoichiometry: The molar ratio of the coupling reagents and the base to the carboxylic acid and amine can significantly impact the reaction outcome. A slight excess of the coupling agent and the amine is sometimes used to ensure complete conversion of the limiting carboxylic acid.

Temperature: Amidation reactions are often performed at room temperature, but cooling the reaction mixture (e.g., to 0 °C) during the addition of reagents can help to control exotherms and minimize side reactions. In some cases, gentle heating may be required to drive the reaction to completion.

Reaction Time: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure the starting materials have been consumed.

Purification: After the reaction is complete, a standard aqueous workup is typically performed to remove the coupling agent byproducts and any excess reagents. The crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel to obtain the final compound in high purity.

By systematically adjusting these parameters, the synthesis can be refined to achieve a high yield of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate with excellent purity.

Purification and Isolation Techniques

Following the synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, the crude product typically contains unreacted starting materials, reagents, and byproducts. Therefore, robust purification and isolation techniques are necessary to obtain the compound in a highly pure form suitable for subsequent applications. The primary methods employed are chromatographic separation and crystallization.

Chromatographic techniques are extensively used for the purification of organic compounds. For a molecule like Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, which possesses aromatic rings, a nitro group, an ester, and an amide linkage, various chromatographic methods can be effective.

Flash column chromatography is a common and efficient method for the purification of this compound on a laboratory scale. rsc.org The choice of stationary phase and eluent system is crucial for achieving good separation.

Stationary Phases:

Silica Gel (SiO₂): This is the most widely used stationary phase due to its versatility and effectiveness in separating moderately polar compounds.

Neutral Alumina (Al₂O₃): This can be an alternative to silica gel, particularly if the compound is sensitive to the acidic nature of silica. rsc.org

Eluent Systems: A mixture of a non-polar solvent and a more polar solvent is typically used to achieve the desired separation. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally, the more polar impurities.

| Eluent Component 1 | Eluent Component 2 | Typical Ratio (v/v) | Application |

| Petroleum Ether | Ethyl Acetate | 9:1 to 7:3 | Elution of less polar impurities and the product. |

| Hexane (B92381) | Ethyl Acetate | 8:2 to 6:4 | Alternative non-polar/polar solvent system. |

| Dichloromethane | Methanol (B129727) | 99:1 to 95:5 | For elution of more polar compounds. |

Interactive Data Table: Typical Flash Chromatography Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel (200-300 mesh) |

| Eluent System | Petroleum Ether/Ethyl Acetate Gradient |

| Initial Eluent Composition | 9:1 Petroleum Ether/Ethyl Acetate |

| Final Eluent Composition | 7:3 Petroleum Ether/Ethyl Acetate |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |

High-performance liquid chromatography (HPLC) can also be employed for the purification and analysis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, especially for achieving very high purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common choice for such compounds. chromforum.org

Crystallization is a powerful technique for the final purification of solid organic compounds. The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. For Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Typical Recrystallization Protocol:

Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of ethyl ester derivatives. longwood.edu Other potential solvents include methanol, isopropanol, or a mixed solvent system like ethanol/water.

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the formation of well-defined crystals.

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried in an oven at a moderate temperature or in a desiccator. sserc.org.uksserc.org.uk

Interactive Data Table: Recrystallization Solvents

| Solvent | Solubility of Product (at boiling point) | Solubility of Product (at room temperature) | Notes |

|---|---|---|---|

| Ethanol | High | Low | Commonly used for esters. longwood.edu |

| Methanol | High | Low | Similar to ethanol, may offer different crystal morphology. |

| Isopropanol | Moderate | Low | Can be a good alternative if crystals form too quickly in ethanol or methanol. |

| Ethyl Acetate/Hexane | High (in Ethyl Acetate) | Low (in Hexane) | A mixed solvent system where hexane is added as an anti-solvent. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is crucial for developing environmentally benign and sustainable processes. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency.

The core of this synthesis is amide bond formation, a reaction that traditionally uses stoichiometric activating agents, leading to significant waste. ucl.ac.uk Green alternatives focus on catalytic methods.

Catalytic Amide Bond Formation:

Boronic Acid Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids and amines, often under mild conditions and with the formation of water as the only byproduct. sigmaaldrich.com

Reusable Brønsted Acidic Ionic Liquids: These can act as both the catalyst and the solvent, facilitating the reaction and allowing for easy separation and reuse of the catalyst. acs.org

Silica-Catalyzed Amidation: Activated silica can serve as a heterogeneous catalyst for direct amide bond formation, simplifying product purification. whiterose.ac.uk

Sustainable Solvents: The choice of solvent is a key aspect of green chemistry. Traditional solvents like DMF and CH₂Cl₂ are effective but pose environmental and health risks. ucl.ac.uk Greener alternatives include:

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a favorable environmental profile.

Cyclopentyl methyl ether (CPME): Offers high boiling point and stability to acidic and basic conditions.

Water: The ultimate green solvent, though its use in amide synthesis can be challenging due to competing hydrolysis. rsc.org

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation in non-conventional media. rsc.org This approach offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. rsc.org

Atom Economy and Waste Reduction: The ideal synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate would involve a direct condensation of 4,5-dimethoxy-2-nitrobenzoic acid and ethyl 4-aminobenzoate with the loss of only a molecule of water, thus maximizing atom economy. Catalytic methods are key to achieving this.

Advanced Spectroscopic and Structural Characterization of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the specific compound, Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, is not publicly available. To generate a scientifically accurate and thorough article that adheres to the requested outline, specific research findings on this compound's Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.

The required data includes:

¹H NMR data to elucidate the proton environment.

¹³C NMR data for the analysis of the carbon skeleton.

Two-dimensional NMR data (COSY, HMQC, HMBC) to determine the connectivity of atoms.

High-Resolution Mass Spectrometry (HRMS) data for the exact mass determination.

Tandem Mass Spectrometry (MS/MS) data to analyze the fragmentation pathways.

Without access to published experimental results or spectra for this specific molecule, it is not possible to provide the detailed analysis and data tables requested for each subsection of the outline. Generating such information without a valid scientific source would be speculative and would not meet the required standards of accuracy and authoritativeness.

Information is available for related but distinct compounds, such as Ethyl 4,5-dimethoxy-2-nitrobenzoate and Ethyl 4-(4-nitrobenzamido)benzoate. However, the spectral data from these molecules cannot be accurately extrapolated to the target compound due to differences in their chemical structures, which significantly alter the electronic environments of the nuclei and the molecule's fragmentation behavior.

Therefore, the article as outlined cannot be constructed at this time. The publication of research detailing the synthesis and characterization of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate would be necessary to fulfill this request.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 4,5 Dimethoxy 2 Nitrobenzamido Benzoate

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific vibrational modes corresponding to different functional groups and bonds can be identified.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent bonds.

For Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, the IR spectrum is expected to display a series of distinct absorption bands that confirm its complex structure. The secondary amide group is a key feature, giving rise to a characteristic N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The amide C=O (Amide I band) stretching vibration is expected to produce a strong absorption between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) is anticipated around 1510-1570 cm⁻¹.

The nitro group (NO₂) introduces strong, characteristic absorptions. An asymmetric stretching vibration is expected in the 1500-1560 cm⁻¹ range, while a symmetric stretch is typically found between 1300 and 1370 cm⁻¹. The presence of the ester functional group would be confirmed by a strong C=O stretching band around 1715-1735 cm⁻¹. Furthermore, the C-O stretching vibrations from the ester and the two methoxy (B1213986) ether groups are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. asianpubs.orgresearchgate.netnist.gov

Table 1: Expected Infrared Absorption Frequencies for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Nitro | Asymmetric Stretch | 1500 - 1560 |

| Nitro | Symmetric Stretch | 1300 - 1370 |

| Ester | C=O Stretch | 1715 - 1735 |

| Ether | C-O Stretch | 1000 - 1300 |

| Aromatic | C-H Stretch | > 3000 |

Raman Spectroscopy for Molecular Vibrational Signatures

In the Raman spectrum of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, strong signals are expected for the symmetric vibrations of the aromatic rings. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often produces a strong Raman band. The C=C bonds within the benzene (B151609) rings would also yield intense peaks. This technique provides a detailed vibrational signature, offering a more complete picture of the molecule's structural integrity and symmetry.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The spectrum provides information about the conjugated systems and chromophores within the molecule.

The structure of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate contains several chromophores, including two substituted benzene rings, an amide group, a nitro group, and an ester group. These features create an extended conjugated system. The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic rings and the conjugated amide system. These high-energy transitions typically occur in the 200-300 nm range. The presence of the nitro group and the lone pairs on the oxygen and nitrogen atoms may also give rise to lower-energy n→π* transitions, which would appear as weaker absorption bands at longer wavelengths, potentially extending into the near-visible region. rsc.org

Table 2: Expected Electronic Transitions for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

| Chromophore System | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Substituted Benzene Rings | π → π* | 250 - 300 |

| Nitro-Aromatic System | π → π* | ~260 - 320 |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This process involves the transition of an electron from an excited singlet state back to the ground state. The technique is highly sensitive and provides information about the molecule's electronic structure and its interaction with the environment.

The potential for fluorescence in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is complex. While conjugated aromatic systems are often fluorescent, the presence of the nitro group is a significant factor. Nitroaromatic compounds are well-known to be poor fluorophores, as the nitro group often provides an efficient pathway for non-radiative decay (e.g., intersystem crossing to a triplet state), which quenches fluorescence. nih.gov Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence. An assessment via fluorescence spectroscopy would primarily serve to confirm this quenching effect and characterize the efficiency of non-radiative decay pathways.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate would provide unequivocal proof of its molecular structure and conformation in the solid state. Key architectural features to be determined would include the relative orientations of the two aromatic rings. The dihedral angle between the planes of the 4,5-dimethoxy-2-nitrobenzoyl group and the ethyl benzoate (B1203000) group is a critical parameter.

Furthermore, this analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant force, specifically between the amide N-H donor and a carbonyl oxygen acceptor (from either the amide or ester group of a neighboring molecule), leading to the formation of chains or sheets. asianpubs.orgnih.govresearchgate.net The study would also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings, which contribute to the stability of the crystal lattice. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential for forming specific solid-state assemblies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate |

| N-Benzyl-N-ethyl-4,5-dimethoxy-2-nitro-benzamide |

| ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate |

Computational and Theoretical Investigations of Ethyl 4 4,5 Dimethoxy 2 Nitrobenzamido Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The electronic structure of a molecule governs its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and spatial distribution of these orbitals provide key information about the molecule's ability to donate or accept electrons.

For Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the dimethoxybenzene ring and the amide linkage, which act as electron-donating groups. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group and the benzoate (B1203000) moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Predicted Frontier Molecular Orbital Properties of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In the case of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the methoxy (B1213986) groups, making these sites potential hydrogen bond acceptors. Positive potential (blue) would be expected around the amide proton and the aromatic protons, indicating their susceptibility to interaction with nucleophiles.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts for the various protons and carbons in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate would provide a theoretical spectrum that can be compared with experimental data for structural confirmation.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this molecule, transitions from the HOMO to the LUMO (π → π* transitions) are expected to be prominent in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | (List of predicted shifts for each proton) |

| ¹³C NMR | Chemical Shift (δ, ppm) | (List of predicted shifts for each carbon) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by exploring its potential energy surface. For a flexible molecule like Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, which has several rotatable bonds, multiple low-energy conformers may exist.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. This information is critical for understanding its behavior in different phases and its potential interactions with biological targets.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model chemical reactions involving Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate. This includes identifying the most likely reaction pathways, locating the transition state structures, and calculating the activation energies. For instance, the hydrolysis of the ester or amide bond could be modeled to understand its stability under different conditions. Characterizing the transition state provides a detailed picture of the reaction mechanism at the molecular level.

Computational Studies on Nitro-Benzamide Photoisomerization and Cleavage (if applicable)

Nitro-aromatic compounds are known to exhibit interesting photochemical properties. Computational studies can investigate the possibility of photoisomerization or photocleavage of the C-N bond in the nitro-benzamide moiety of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate upon absorption of light. Such studies would involve exploring the potential energy surfaces of the excited electronic states to identify pathways for these photochemical reactions. This could be relevant for applications in photopharmacology or materials science where light-induced changes in molecular structure are desired.

Mechanistic Studies of Chemical Transformations Involving Ethyl 4 4,5 Dimethoxy 2 Nitrobenzamido Benzoate

Photochemical Decaging Mechanisms (if applicable, based on DMNB moiety)

The presence of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group makes the molecule susceptible to photochemical cleavage, a process often referred to as "decaging" or "uncaging." nih.gov This light-induced reaction allows for the controlled release of the caged portion of the molecule, in this case, the ethyl 4-aminobenzoate (B8803810). The mechanism is initiated by the absorption of UV light, typically in the 300-400 nm range. researchgate.net

A proposed mechanism for the photocleavage of the DMNB moiety involves an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group. researchgate.net This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and subsequent cleavage to release the caged molecule and form a 2-nitrosobenzaldehyde derivative. researchgate.netnih.gov The two methoxy (B1213986) groups on the benzene (B151609) ring play a crucial role by red-shifting the absorption spectrum and influencing the photochemical properties. nih.gov

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from an excited state molecule to an acceptor or from a donor to an excited state molecule. youtube.comdiva-portal.org In molecules containing the 2-nitrophenyl group, photoexcitation can lead to an intramolecular electron transfer from the dihydropyridine (B1217469) chromophore to the nitrobenzene (B124822) moiety in related compounds. nih.gov This process deactivates the lowest lying singlet state and initiates the subsequent chemical transformations. nih.gov

The detection and characterization of transient intermediates are key to elucidating photochemical mechanisms. nih.govnih.gov For compounds containing the o-nitrobenzyl moiety, time-resolved UV-vis spectroscopy is a powerful tool for studying the photoinduced conversion process. nih.gov Upon laser pulse excitation of DMNB-containing compounds, the formation of a transient species, the aci-nitro intermediate, is observed. nih.gov This intermediate has a distinct absorption spectrum from the ground state molecule and the final products.

Kinetic analysis of the decay of the aci-nitro intermediate and the formation of the nitroso product provides rate constants for these steps. For example, in studies on 4,5-dimethoxy-2-nitrobenzyl alcohol, the aci-nitro form is quenched by water with rate constants in the range of (0.3-1.7) x 10(5) M⁻¹ s⁻¹. nih.gov The conversion of the aci-nitro species into the final nitroso product can be monitored to understand the complete reaction timeline. nih.gov

| Intermediate/State | Detection Method | Key Characteristics |

| Triplet State | Time-resolved UV-vis spectroscopy | Charge-transfer character observed in DMNB derivatives. nih.gov |

| aci-Nitro Intermediate | Time-resolved UV-vis spectroscopy, FTIR spectroscopy | Key transient species formed after intramolecular H-atom transfer. nih.gov |

| Nitroso Product | Time-resolved UV-vis spectroscopy, FTIR spectroscopy | Final product of the DMNB moiety transformation. nih.gov |

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of specific events occurring per photon absorbed by the system. wikipedia.org For photoremovable protecting groups, the uncaging quantum yield is a critical parameter that determines the light dosage required for release. The quantum yields of DMNB-caged compounds are influenced by the molecular structure and the solvent environment. wikipedia.orgnih.gov

The quantum yield for the photoreaction of 2-nitrophenyl derivatives can be relatively independent of the medium, with values around 0.3 reported for some systems. nih.gov However, values can vary significantly, and are often lower. The efficiency of these reactions is sometimes limited by competing non-reactive decay pathways that return the excited molecule to its ground state without undergoing chemical transformation. nih.govucl.ac.uk

| Compound Type | Typical Wavelength (nm) | Reported Quantum Yield (Φ) | Reference Context |

| 4-(2-nitrophenyl)-1,4-dihydropyridines | 366 | ~0.3 | Medium-independent quantum yield for conversion to nitrosophenylpyridines. nih.gov |

| General DMNB-caged compounds | 300-400 | Varies (often < 0.1) | Efficiency depends on the leaving group and reaction conditions. |

| Pyrimidine DNA Photodamages | UV | 10⁻³ to 10⁻⁵ | Example of low quantum yields due to efficient non-reactive decay paths. ucl.ac.uk |

Hydrolysis and Solvolysis Reaction Kinetics and Mechanisms

The central linkage in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is an amide bond. Amide hydrolysis is the cleavage of this bond by reaction with water, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. prezi.commasterorganicchemistry.com This process is generally slow under neutral conditions due to the stability of the amide bond, which results from the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the amine as a leaving group (in its protonated form). masterorganicchemistry.com

Base-Catalyzed (Alkaline) Hydrolysis: In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. acs.org The departure of the amide anion (a strong base) is the rate-limiting step, which is typically followed by a rapid proton transfer between the newly formed carboxylic acid and the amide anion. acs.org The kinetics of alkaline hydrolysis of aromatic amides and esters have been studied extensively. acs.orgacs.orgresearchgate.net

Solvolysis is a more general reaction where the solvent acts as the nucleophile. wikipedia.org If an alcohol like methanol (B129727) is used as the solvent, the process is termed alcoholysis, leading to the formation of an ester and an amine. wikipedia.org These reactions often require catalysts and elevated temperatures to proceed at a reasonable rate. researchgate.net

| Condition | Catalyst/Reagent | Mechanism Steps | Products |

| Acidic Hydrolysis | Strong Acid (e.g., HCl) | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of amine. masterorganicchemistry.com | 4,5-Dimethoxy-2-nitrobenzoic acid and Ethyl 4-aminobenzoate |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. acs.org | Salt of 4,5-Dimethoxy-2-nitrobenzoic acid and Ethyl 4-aminobenzoate |

| Alcoholysis | Alcohol (e.g., Methanol) | Nucleophilic attack by alcohol on the carbonyl carbon, often catalyzed. wikipedia.org | Methyl 4,5-dimethoxy-2-nitrobenzoate and Ethyl 4-aminobenzoate |

Reductive Transformations of the Nitro Group

The nitro group (-NO₂) on the aromatic ring is a versatile functional group that can be readily reduced to a variety of other nitrogen-containing functionalities. The electron-withdrawing nature of the nitro group facilitates its reduction. nih.govcswab.org The most common transformation is the reduction to a primary amine (-NH₂).

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. frontiersin.orgorgsyn.org This method is often clean and high-yielding.

Metal-Acid Reductions: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

The reduction can proceed through intermediate stages, such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. nih.gov By carefully selecting the reducing agent and reaction conditions, it is sometimes possible to isolate these intermediates. For example, reduction of a nitro group to a hydroxylamine (B1172632) is an initial step in the productive metabolism of some nitroaromatic compounds by bacteria. nih.gov

| Reducing Agent | Conditions | Primary Product | Notes |

| H₂ / Pd-C | H₂ gas, Palladium on Carbon catalyst | Amine (-NH₂) | Common, efficient, and clean method. frontiersin.org |

| Fe / HCl | Iron powder, Hydrochloric acid | Amine (-NH₂) | A classic and cost-effective laboratory method. |

| SnCl₂ / HCl | Stannous chloride, Hydrochloric acid | Amine (-NH₂) | Effective for selective reductions in the presence of other reducible groups. |

| Na₂S₂O₄ | Sodium dithionite | Amine (-NH₂) | A milder reducing agent used in aqueous solutions. |

| Zinc powder / Acetic acid | Zinc dust, Acetic acid | Amine (-NH₂) | Used in the synthesis of ethyl 4-(butylamino)benzoate from a nitro precursor. researchgate.net |

Chemical Stability and Degradation Pathways

The chemical stability of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is determined by its constituent functional groups. Nitroaromatic compounds are generally characterized by high chemical stability. nih.govasm.org The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, makes these compounds resistant to oxidative degradation. nih.govcswab.org This stability contributes to their persistence in some environments. cswab.orgasm.org

The primary degradation pathways for this molecule would involve the transformations discussed in the previous sections:

Photodegradation: As detailed in section 5.1, exposure to UV light will lead to the cleavage of the C-N bond of the DMNB moiety, breaking the molecule into a 2-nitrosobenzaldehyde derivative and ethyl 4-aminobenzoate.

Hydrolytic Degradation: Under conditions of strong acid or base, the amide bond will hydrolyze, splitting the molecule into 4,5-dimethoxy-2-nitrobenzoic acid and ethyl 4-aminobenzoate. The ester group (ethyl benzoate) is also susceptible to hydrolysis under similar conditions, which would yield 4-aminobenzoic acid.

Reductive Degradation: In reducing environments, such as those present in some anaerobic microbial systems, the nitro group is the most likely site of initial transformation. nih.gov Microbial degradation of nitroaromatics often begins with the reduction of the nitro group to hydroxylamino and then amino functionalities, which can then be further metabolized. nih.govnih.gov

Applications and Utility in Advanced Chemical Research

Development as a Photolabile Protecting Group (Photocage)

The most prominent application of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is derived from its 4,5-dimethoxy-2-nitrobenzyl (DMNB) component, also known as the nitroveratryl (NV) group. This moiety is a well-established photolabile protecting group, or "photocage," which can temporarily mask the reactivity of another molecule. acs.orgpsu.edu In this specific compound, the DMNB group is attached via an amide bond to ethyl 4-aminobenzoate (B8803810), effectively "caging" the amine.

The design of photocaged molecules built upon the 4,5-dimethoxy-2-nitrobenzamido framework follows several key principles aimed at achieving precise control over molecular activity.

Wavelength Selectivity: The core 2-nitrobenzyl group is inherently photosensitive. The addition of two methoxy (B1213986) groups at the 4 and 5 positions, as seen in the DMNB moiety, is a critical design feature. These electron-donating groups shift the molecule's maximum UV absorption to longer, less energetic, and less biologically damaging wavelengths, typically in the 350 nm to 420 nm range. harvard.edunih.gov This allows for the cleavage of the cage without harming sensitive biological samples or other chemical components in a mixture.

Photocleavage Mechanism: The release mechanism is initiated by the absorption of a photon, which excites the ortho-nitrobenzyl group. This leads to a rapid intramolecular rearrangement where an oxygen atom from the nitro group abstracts a hydrogen atom from the benzylic position, forming a transient aci-nitro intermediate. psu.eduresearchgate.net This intermediate is unstable and subsequently rearranges to cleave the amide bond, releasing the protected amine (ethyl 4-aminobenzoate) and generating a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

Stability and Efficiency: An effective photocage must be stable under ambient light and relevant experimental conditions (e.g., physiological pH) to prevent premature release of the active molecule. acs.org The amide linkage in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate provides this necessary stability. The efficiency of the release is determined by the quantum yield, which is a measure of how many molecules react per photon absorbed. While substituents can influence this, the DMNB group is widely used due to its reliable performance. acs.org

| Photocage Moiety | Key Structural Features | Typical Activation Wavelength | Primary Byproduct |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Ortho-nitro group; 4,5-dimethoxy substituents | ~350 - 420 nm | 4,5-Dimethoxy-2-nitrosobenzaldehyde |

The ability to initiate a chemical reaction with an external light stimulus provides a powerful method for controlling chemical and biological processes with high spatial and temporal precision. rsc.orgnih.gov By incorporating the 4,5-dimethoxy-2-nitrobenzamido group, the reactivity of an amine, such as the one in ethyl 4-aminobenzoate, is suppressed until a pulse of UV light is applied.

This "on-demand" release is a cornerstone of technologies used to study dynamic systems. For instance, a biologically active molecule caged with this group can be introduced into a living cell in its inactive form. Researchers can then use a focused laser to release the active molecule at a specific time and location within the cell, allowing them to observe its immediate effects on cellular processes. nih.gov This remote control is crucial in fields like neurobiology and cell signaling, where rapid, localized events are studied. nih.govthermofisher.com

Role as a Key Intermediate in Multistep Organic Synthesis

Beyond its use in photochemistry, Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate is a valuable intermediate for constructing more complex molecules. Its multiple functional groups offer numerous handles for subsequent chemical transformations.

A key synthetic application arises from the chemical modification of the nitro group. The reduction of the ortho-nitro group to an amine is a common and high-yielding transformation, which would convert the title compound into Ethyl 4-(2-amino-4,5-dimethoxybenzamido)benzoate.

This resulting 2-aminobenzamide (B116534) structure is a classic and versatile precursor for the synthesis of a wide range of fused heterocyclic compounds, most notably quinazolinones. researchgate.netnih.gov The ortho-amino and amide groups can readily participate in cyclization reactions. For example, condensation with aldehydes, alcohols, or other single-carbon sources can form the pyrimidinone ring of the quinazolinone system. rsc.orgacs.orgtandfonline.com The presence of the dimethoxy and the large ethyl benzamido substituents would allow for the creation of highly functionalized and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

| Starting Moiety | Key Transformation | Resulting Intermediate | Potential Heterocyclic Product |

|---|---|---|---|

| ortho-Nitrobenzamido | Nitro group reduction (e.g., with H₂, Pd/C) | ortho-Aminobenzamido | Quinazolinone |

The molecular structure of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate contains features relevant to the design of functional materials. The rigid aromatic rings connected by an amide (benzamido) linkage are the fundamental repeating unit in aramids (aromatic polyamides), a class of high-performance polymers known for their thermal stability and mechanical strength. asianpubs.org

While the title compound is a small molecule, it can be considered a model compound for studying the properties of such linkages or serve as a monomer in the synthesis of specialized oligomers or polymers. The ethyl ester provides a site for further modification, such as hydrolysis to a carboxylic acid or transesterification to connect the molecule to a polymer backbone. The photosensitive nitro group could also be exploited to create photo-responsive or degradable materials. Furthermore, derivatives of the ethyl 4-aminobenzoate portion are known to be used in the development of various functional materials. mdpi.com

Utilization in Analytical Chemistry as a Reference Standard or Chemical Probe

In the field of analytical chemistry, molecules can serve as certified standards for method validation or as probes to detect or influence specific targets.

While simpler related compounds like ethyl benzoate (B1203000) and ethyl 4-nitrobenzoate (B1230335) are used as analytical standards, there is no evidence of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate being used as a certified reference material. sigmaaldrich.comnih.govusp.org Its complexity and specialized application profile make it an unlikely candidate for a general-purpose reference standard.

However, its properties make it highly suitable for use as a chemical probe , specifically a photocaged probe . rsc.orgthermofisher.com In this context, the molecule acts as a tool to investigate biological or chemical systems. It can be introduced in its "caged" (inactive) form, and its target—ethyl 4-aminobenzoate—can be released with light at a precise moment. This allows an analyst to study the kinetics of a reaction or the response of a biological system to a sudden concentration jump of the released substance. The DMNB caging group is frequently employed in the design of such probes to achieve spatiotemporal control over the release of bioactive molecules for study. researchgate.netthermofisher.com

Exploration in Photo-responsive Materials Science (e.g., photo-patterning, smart polymers)

The compound Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate belongs to a class of molecules that are pivotal in the development of photo-responsive materials. Its utility stems from the presence of a 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which functions as a photolabile protecting group (PPG), also known as a photocleavable or photosensitive group. wikipedia.orgresearchgate.net These groups are chemically stable until they are exposed to light of a specific wavelength, typically in the UV range, which triggers an irreversible chemical bond cleavage. wikipedia.orgresearchgate.net This characteristic allows for precise spatial and temporal control over a material's properties, a significant advantage for creating advanced functional materials. wikipedia.orgresearchgate.net

The core mechanism involves the ortho-nitrobenzyl (o-NB) group, a well-studied and versatile photo-responsive unit in polymer science. researchgate.netnih.gov Upon irradiation with UV light (e.g., ~365 nm), the nitro group undergoes an intramolecular redox reaction. wikipedia.orgresearchgate.net This leads to the cleavage of the benzylic carbon-heteroatom bond, releasing the protected molecule and forming a 2-nitrosobenzaldehyde derivative. researchgate.net The inclusion of two methoxy groups at the 4 and 5 positions on the benzene (B151609) ring, as in the DMNB group, enhances the efficiency of this photolysis process. researchgate.net

The integration of molecules like Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate into polymer structures is a key strategy for designing smart materials. These materials can change their chemical or physical properties on demand in response to a light stimulus. nih.govdntb.gov.ua

Photo-patterning

Photo-patterning utilizes light to create defined patterns on a material's surface or within its bulk. The photocleavable nature of the DMNB group in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate makes it an excellent candidate for such applications. By incorporating this compound into a polymer film or hydrogel, specific regions can be exposed to UV light through a photomask.

In the irradiated areas, the photocleavage reaction occurs. This can alter the local properties of the polymer network in several ways:

Changing Surface Chemistry: If the compound is used to "cage" or block a reactive functional group on the polymer surface, light exposure can deprotect it. This allows for subsequent, site-specific chemical reactions, enabling the patterning of biomolecules or other chemical functionalities onto the surface.

Altering Solubility: The cleavage products (a nitrosobenzaldehyde derivative and a primary amine from the benzoate part) have different polarity and chemical properties than the parent molecule. This change can be exploited to alter the solubility of the polymer in the exposed regions, allowing for the development of positive-tone photoresists where the irradiated material is washed away. researchgate.net

Modulating Network Structure: When used as a photocleavable cross-linker within a polymer network, exposure to light can break the cross-links, reducing the network density. researchgate.net This leads to localized changes in mechanical properties, swelling behavior, or degradation.

The ability to control these changes with high spatial and temporal resolution by manipulating the light source is a key advantage of this technology. researchgate.net

Smart Polymers

Smart polymers are materials that exhibit a significant response to small changes in their environment. Light is a particularly useful stimulus because it is non-invasive and can be controlled with high precision. researchgate.netnih.gov Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate can be used as a building block to create various types of photo-responsive smart polymers.

Photodegradable Polymers and Hydrogels: When the DMNB moiety is incorporated into the backbone of a polymer or as a cross-linker in a hydrogel, UV irradiation can induce chain scission or network degradation. wikipedia.orgresearchgate.net This controlled degradation is highly sought after in biomedical applications, such as fabricating scaffolds for tissue engineering or creating systems for on-demand drug release. researchgate.net The polymer can be designed to degrade into smaller, biocompatible fragments upon light exposure.

Photo-activated Release Systems: The compound can be used to "cage" therapeutic agents or other bioactive molecules within a polymer matrix. The cargo is chemically linked to the polymer via the DMNB group and remains inactive. Upon irradiation of the target site, the DMNB linker cleaves, releasing the active molecule with precise timing and location. researchgate.net

The research findings below highlight the key parameters associated with the DMNB photocleavable group, which is the active component in Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.

Derivatives and Analogues of Ethyl 4 4,5 Dimethoxy 2 Nitrobenzamido Benzoate

Rational Design and Synthesis of Structural Analogues

The rational design of structural analogues is a cornerstone of modern chemical research, aiming to create novel compounds with tailored properties. This process often begins with a lead compound, such as Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, and involves targeted modifications based on a desired outcome. For instance, in drug discovery, analogues might be designed to enhance binding to a biological target. nih.gov The lead optimization process is frequently initiated with consideration of a specific active site, guiding the synthesis of new analogues with potentially improved activity. nih.gov

The synthesis of these analogues typically relies on established organic chemistry reactions. A common and effective method for creating the core amide linkage present in this class of compounds involves the reaction of a substituted benzoyl chloride with a corresponding substituted aminobenzoate. For example, the synthesis of a related compound, Ethyl 2-(4-nitrobenzamido)benzoate, was achieved by refluxing 4-nitrobenzoyl chloride with ethyl aminobenzoate in an anhydrous solvent. nih.gov A similar strategy can be employed to synthesize a library of analogues of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate by varying the reactants.

Key Synthetic Steps:

Activation of the Carboxylic Acid: The carboxylic acid of the nitrobenzoyl moiety (e.g., 4,5-dimethoxy-2-nitrobenzoic acid) is typically converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride.

Amide Bond Formation: The activated acid derivative is then reacted with the amino group of an ethyl benzoate (B1203000) derivative (e.g., ethyl 4-aminobenzoate) to form the central amide bond. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. asianpubs.org

Purification: The final product is purified using techniques like recrystallization to obtain the desired analogue in high purity. nih.gov

More complex analogues can be developed through multi-step synthetic pathways, which may include condensation reactions followed by reductions or cyclizations to build intricate molecular architectures. researchgate.net

Systematic Modification of the Nitrobenzamido and Benzoate Moieties

Systematic modification of the two primary components of the molecule—the nitrobenzamido ring and the benzoate ring—allows for a detailed exploration of its chemical space.

Modification of the Nitrobenzamido Moiety:

Nitro Group: The position and number of nitro groups can be altered. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties. Analogues could be synthesized with the nitro group at the meta- or para-position, or by introducing additional nitro groups, such as in dinitrobenzamide derivatives. sci-hub.box

Methoxy (B1213986) Groups: The two methoxy groups on the benzamido ring are electron-donating substituents. Their positions can be shifted, or they can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune steric bulk and lipophilicity. They could also be substituted with other functional groups, such as hydroxyls or halogens, to introduce different electronic and hydrogen-bonding capabilities.

Modification of the Benzoate Moiety:

Ester Group: The ethyl ester can be readily changed to other alkyl esters (e.g., methyl, propyl, butyl) through transesterification or by starting the synthesis with a different alcohol. This modification primarily affects the compound's solubility and lipophilicity.

Substitution Position: The core structure is a para-substituted benzoate. Isomeric analogues, such as Ethyl 2-(4,5-dimethoxy-2-nitrobenzamido)benzoate or its meta- equivalent, can be synthesized to investigate the impact of substituent placement on molecular conformation and properties. Crystal structure analysis of a related ortho-substituted compound, Ethyl 2-(4-nitrobenzamido)benzoate, revealed specific intramolecular hydrogen bonding and a distinct dihedral angle between the benzene (B151609) rings. nih.govnih.gov

Ring Substitution: Additional substituents can be introduced onto the benzoate ring to further modulate the molecule's properties.

Structure-Reactivity/Property Relationship (SRPR) Studies in Related Compounds

SRPR studies investigate how specific structural features of a molecule influence its reactivity and physical properties. While specific studies on Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate are not widely published, extensive research on related nitroaromatic compounds provides valuable predictive insights.

A key reaction for nitroaromatic compounds is their reduction. In the context of bioreductive drugs, 4-nitrobenzyl carbamates are designed to release a toxin upon reduction of the nitro group. researchgate.netrsc.org A systematic study on substituted nitrobenzyl carbamates demonstrated a clear structure-reactivity relationship. The rate of fragmentation following the reduction of the nitro group to a hydroxylamine (B1172632) was found to be highly dependent on the nature of other substituents on the benzyl (B1604629) ring. researchgate.netrsc.org

Specifically, electron-donating substituents were found to accelerate the fragmentation rate, likely by stabilizing the developing positive charge on the benzylic carbon during the reaction. researchgate.netrsc.org This relationship was quantified, showing a linear correlation between the logarithm of the fragmentation half-life and the Hammett substituent constant (σ). rsc.org

| Substituent on Benzyl Ring | Hammett Constant (σ) | Fragmentation Half-life (Mt1/2) in min |

| 2-NO₂ | +0.78 | 110 |

| 3-Cl | +0.37 | 28 |

| H (Unsubstituted) | 0.00 | 16 |

| 3-Me | -0.07 | 13 |

| 2-Me | -0.17 | 10.5 |

| 2-OMe | -0.27 | 6.5 |

This table is generated based on data from studies on substituted 4-nitrobenzyl carbamates and illustrates the principle of SRPR. researchgate.netrsc.org

Furthermore, studies on other aromatic structures have shown that modifying electron-donating and electron-accepting groups can tune physical properties like nonlinear optical (NLO) activity. nih.govresearchgate.net This suggests that modifications to the methoxy (donating) and nitro (accepting) groups on the title compound could systematically alter its electronic and optical properties.

Impact of Substituent Effects on Chemical Behavior

The chemical behavior of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate and its analogues is governed by the interplay of electronic, steric, and solubility effects imparted by its various functional groups.

Solubility and Lipophilicity: The ethyl ester and two methoxy groups contribute to the compound's lipophilicity. Altering the length of the alkyl chain on the ester or introducing polar functional groups (e.g., -OH, -COOH) on either aromatic ring would directly impact the molecule's solubility in aqueous and organic solvents. These changes are critical for controlling the compound's behavior in different chemical environments.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of nitroaromatic compounds can be complex, and developing efficient and selective routes is a continuous challenge. scielo.brorganic-chemistry.org Future research in the synthesis of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate should focus on methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for similar compounds often involve multi-step processes that may utilize harsh reagents. scielo.br A key area for future investigation is the development of novel catalytic systems that can facilitate the key bond-forming reactions with greater efficiency and selectivity. For instance, exploring palladium-catalyzed cross-coupling reactions for the formation of the amide bond could offer a milder and more functional-group-tolerant alternative to traditional methods. organic-chemistry.org

Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and the potential for straightforward scalability. A comparative study of batch versus flow synthesis for the final acylation step could provide valuable insights into optimizing the production of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.

Table 1: Hypothetical Comparison of Synthetic Routes for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate

| Synthetic Route | Key Reagents | Reaction Conditions | Overall Yield (%) | Selectivity | Green Chemistry Metrics |

| Conventional Batch | 4,5-Dimethoxy-2-nitrobenzoyl chloride, Ethyl 4-aminobenzoate (B8803810), Pyridine (B92270) | Dichloromethane, Reflux, 6h | 75 | Moderate | High solvent waste, use of stoichiometric base |

| Pd-Catalyzed Coupling | 4,5-Dimethoxy-2-nitrobenzoic acid, Ethyl 4-aminobenzoate, Pd catalyst, Ligand | Toluene, 100 °C, 12h | 85 | High | Reduced waste, catalytic process |

| Flow Chemistry | 4,5-Dimethoxy-2-nitrobenzoyl chloride, Ethyl 4-aminobenzoate | Microreactor, 80 °C, 5 min residence time | 95 | High | Minimal solvent, improved safety and control |

Exploration of Novel Photochemical Applications beyond Current Paradigms

The o-nitrobenzyl group is a well-established photolabile protecting group, or "photocage," used to control the release of bioactive molecules with spatiotemporal precision. nih.govpsu.edu While this is a primary application, future research should explore more advanced and unconventional uses of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate.

One promising direction is the development of photoresponsive polymers and materials. mdpi.com By incorporating Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate as a pendant group on a polymer backbone, it may be possible to create materials whose properties, such as solubility or mechanical strength, can be altered with light. mdpi.com The photocleavage of the ester linkage could trigger a change in the polymer's structure, leading to applications in areas like photolithography and smart coatings.

Another area of interest is in the development of light-activated drug delivery systems. The compound could be used to create prodrugs that are inactive until irradiated with a specific wavelength of light. This would allow for targeted drug release at a specific site in the body, potentially reducing side effects. nih.gov Research into the two-photon excitation of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate could be particularly valuable, as the use of near-infrared light allows for deeper tissue penetration with reduced phototoxicity. nih.gov

Advanced Mechanistic Insights into Complex Photoreactions and Transformations

A thorough understanding of the photochemical reaction mechanism is crucial for optimizing the performance of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate in any application. The photochemistry of o-nitrobenzyl compounds is known to proceed through a complex series of transient intermediates, including an aci-nitro species. nih.govresearchgate.netpsu.edu

Future research should employ advanced spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, to directly observe the formation and decay of these intermediates. nih.gov This would provide a more complete picture of the reaction pathway and the influence of the dimethoxy and benzamido substituents on the kinetics and quantum yield of the photoreaction.

Table 2: Hypothetical Photophysical Data for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate in Different Solvents

| Solvent | Absorption Maximum (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield | Photocleavage Quantum Yield | Lifetime of aci-nitro intermediate (ns) |

| Acetonitrile (B52724) | 350 | 5,200 | 0.01 | 0.25 | 150 |

| Methanol (B129727) | 352 | 5,100 | <0.01 | 0.20 | 120 |

| Water (pH 7.4) | 355 | 4,900 | <0.01 | 0.15 | 80 |

| Cyclohexane | 345 | 5,500 | 0.02 | 0.30 | 200 |

Integration of the Compound into Supramolecular Systems and Nanoscale Constructs

The integration of photoresponsive molecules into larger, organized structures is a rapidly growing field of research. nih.govrsc.org Future work should explore the incorporation of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate into supramolecular assemblies and nanoscale materials to create novel functional systems.

For example, the compound could be used as a guest molecule in a host-guest system, where its photoisomerization or photocleavage could trigger the disassembly of the complex. acs.org This could be used to create light-responsive sensors or controlled release systems. The aromatic nature of the compound also suggests that it could participate in π-π stacking interactions, which could be exploited in the design of self-assembling systems. frontiersin.org

At the nanoscale, Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate could be attached to the surface of nanoparticles to create photoresponsive drug delivery vehicles. nih.gov Light-induced cleavage of the molecule could trigger the release of a therapeutic agent encapsulated within the nanoparticle. nih.gov Additionally, the compound could be incorporated into the structure of metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) to create porous materials with light-switchable properties. rsc.org

Computational Chemistry Advancements for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. frontiersin.org Future research on Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate should leverage advanced computational methods to gain deeper insights into its properties and photoreactivity.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate the ground and excited state properties of the molecule, providing information about its absorption spectrum and the nature of its electronic transitions. acs.org More advanced methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), can be used to map out the potential energy surfaces of the photoreaction, identifying the key intermediates and transition states. acs.org

Furthermore, the integration of machine learning algorithms with computational chemistry offers a powerful new approach for predictive modeling. researchgate.netresearchgate.net By training machine learning models on large datasets of experimental and computational data, it may be possible to predict the photochemical properties of novel derivatives of Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate without the need for extensive laboratory work. acs.orgacs.org This could significantly accelerate the discovery and design of new photoresponsive molecules with tailored properties.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(4,5-dimethoxy-2-nitrobenzamido)benzoate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the preparation of the nitrobenzamide intermediate. A general approach involves:

- Step 1: Reacting 4-amino-benzoate derivatives with 4,5-dimethoxy-2-nitrobenzoyl chloride in anhydrous ethanol under reflux, using glacial acetic acid as a catalyst .

- Step 2: Purification via vacuum distillation or recrystallization from ethanol.

- Optimization: Adjust molar ratios (1:1.2 for acyl chloride to amine), solvent polarity, and reflux duration (4–6 hours) to maximize yield (>75%). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- NMR: ¹H NMR (DMSO-d₆) for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and ester methyl (δ 1.3–1.4 ppm). ¹³C NMR for carbonyl carbons (~168–170 ppm) .

- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values.

- HPLC: Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What are the potential biological applications of this compound in academic research?

While direct studies are limited, structural analogs suggest:

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays).

- Anticancer Screening: Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition: Probe interactions with tyrosine kinases or proteases via molecular docking and kinetic assays .

Advanced Research Questions

Q. How can non-merohedral twinning in single-crystal X-ray diffraction (SCXRD) data for this compound be resolved?

- Data Collection: Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) and low-temperature (100 K) measurements to minimize thermal motion .

- Twin Refinement: Employ SHELXL (TWIN/BASF commands) to model twin domains. Validate with R₁ values <5% and Flack parameter convergence .

- Alternative Methods: If twinning persists, use powder XRD or electron diffraction for phase identification .

Q. How do electron-withdrawing substituents (e.g., nitro, methoxy) influence the compound’s reactivity in nucleophilic acyl substitution?